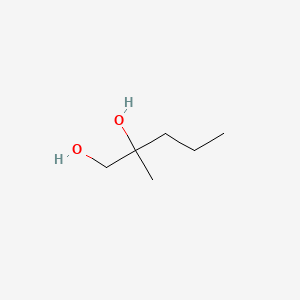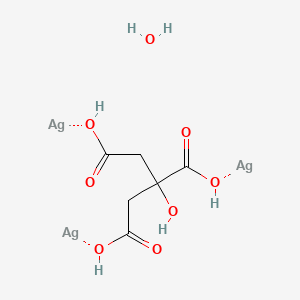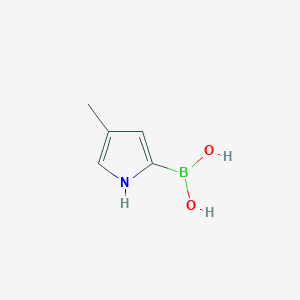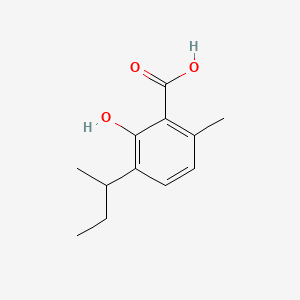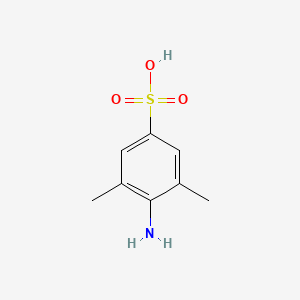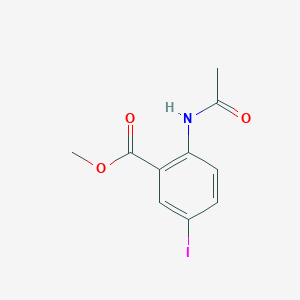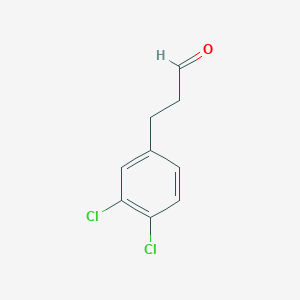
3,4-二氯苯丙醛
描述
Benzenepropanal, 3,4-dichloro- is a chemical compound with the molecular formula C9H8Cl2O . It is also known as 3,4-Dichlorobenzenepropanal and 3-(3,4-dichlorophenyl)propanal .
Synthesis Analysis
The synthesis of Benzenepropanal, 3,4-dichloro- can be achieved from 3,4-dichlorobenzenepropanol . In the synthesis of benzene derivatives with two or more substituents, the effect of directing groups must be taken into account . The order of reactions can change the products produced .Molecular Structure Analysis
The molecular weight of Benzenepropanal, 3,4-dichloro- is 203.07 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The mechanism of MOCA synthesis has been interpreted in detail, which also suggested that deposition of basic intermediates on active sites and accumulation of polymeric by-products in pore channels of the catalyst could cause significant decay of HY (11) activity and selectivity under severe conditions .科学研究应用
超分子化学与纳米技术
一个重要的兴趣领域是苯衍生物在超分子化学中的应用。例如,苯-1,3,5-三甲酰胺(BTA)在广泛的科学学科中变得越来越重要。BTA 的简单结构,加上对其超分子自组装行为的详细理解,使其可以用作一种通用的超分子构建模块。应用范围从纳米技术到聚合物加工,甚至生物医学应用,突出了苯衍生物在开发新材料和技术中的创新用途潜力(Cantekin、de Greef 和 Palmans,2012)。
药物化学与药物开发
含苯衍生的三嗪骨架的杂环化合物的合成和生物学评估在药物化学中至关重要。三嗪可以被认为是通过用氮原子取代碳氢单元来转化苯环,它显示出广泛的生物活性。这包括抗菌、抗真菌、抗癌、抗病毒、抗疟疾和抗炎特性,突出了它们在药物开发和治疗应用中的重要性 (Verma、Sinha 和 Bansal,2019)。
环境健康与毒理学
对苯及其衍生物的环境健康和毒理学影响的研究非常广泛。这些化合物因其致癌作用而闻名,特别是在白血病和其他癌症方面。毒性效应通常与职业接触有关,从而导致对苯暴露的作用机制和潜在风险的更深入理解。此类研究为保护人类健康提供安全标准和监管政策 (Atkinson,2009)。
环境修复
包括与“3,4-二氯苯丙醛”相关的化合物在内的氯苯因其环境持久性和毒性而闻名。了解这些化合物在土壤中的归趋过程及其潜在修复策略对于环境保护至关重要。该领域的研究重点是降解途径、微生物修复以及从环境中减少或消除这些污染物的技术开发,展示了研究苯衍生物的环境意义 (Brahushi、Kengara、Song、Jiang、Munch 和 Wang,2017)。
安全和危害
属性
IUPAC Name |
3-(3,4-dichlorophenyl)propanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUQWRXGPBSBSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

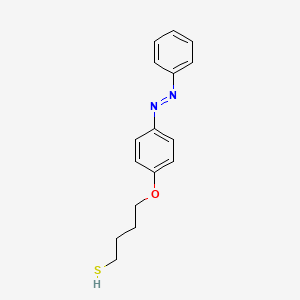



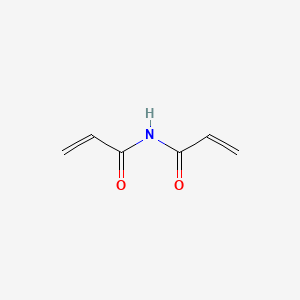
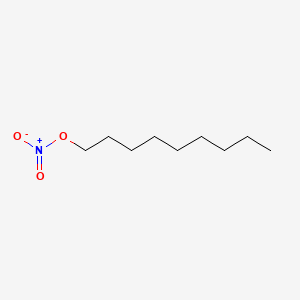
![N-[3-(2-bromoacetyl)phenyl]methanesulfonamide](/img/structure/B3188299.png)
